molecular formula C14H11N3O2 B2737726 methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate CAS No. 860651-12-3

methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate

Cat. No. B2737726
M. Wt: 253.261
InChI Key: PUXCCSQCWOORKK-UHFFFAOYSA-N
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Description

“Methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate” is likely a complex organic compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals . The “2,2-dicyanoethyl” part suggests the presence of a nitrile group, which is a functional group known for its reactivity and usefulness in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the indole and dicyanoethyl groups. It would be interesting to analyze the compound’s structure using techniques like NMR or mass spectrometry .


Chemical Reactions Analysis

The compound’s reactivity could be influenced by the presence of the nitrile and carboxylate groups. These groups are known to participate in various chemical reactions, including nucleophilic addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Structural Investigations

Research has shown that methyl indole-3-carboxylate derivatives, including structures analogous to "methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate", have been synthesized for their potential antitumor properties. These compounds have been structurally characterized to understand their solid-state conformations, aiding in the elucidation of their biological activities (Niemyjska et al., 2012).

Carboxylation and Carbamoylation

The exploration into the carboxylation and ethoxycarbonylation of indoles has led to methods for synthesizing indole-3-carboxylic acids and ethyl indole-3-carboxylates. These methodologies enhance the chemical repertoire available for the modification of indoles, enabling the production of compounds with varied biological activities (Nemoto et al., 2016).

Fluorescence Studies

Methyl 3-arylindole-2-carboxylates have been synthesized and their fluorescence properties investigated. This research is significant for developing new fluorescent probes, which could have applications in biological imaging and diagnostics (Queiroz et al., 2007).

Antiproliferative and Antimetastatic Activities

Novel β-carboline-based N-heterocyclic carbenes derived from methyl indole carboxylates have shown promising antiproliferative and antimetastatic activities against human breast cancer cells. These compounds provide insights into the development of new therapeutic agents (Dighe et al., 2015).

Membrane Interaction Studies

Indole derivatives have been studied for their ability to form stable vesicles, suggesting a role for tryptophan-like compounds as membrane anchors in proteins. This research has implications for understanding membrane protein interactions and the design of biomimetic materials (Abel et al., 2000).

Future Directions

The future research directions for this compound could be vast, given the wide range of applications of indole-containing compounds. These could include pharmaceutical research, materials science, and synthetic chemistry .

properties

IUPAC Name

methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-19-14(18)13-11(6-9(7-15)8-16)10-4-2-3-5-12(10)17-13/h2-5,9,17H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXCCSQCWOORKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2N1)CC(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2,2-dicyanoethyl)-1H-indole-2-carboxylate

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